molecular formula C7H8FN B089504 3-Fluorobenzylamine CAS No. 100-82-3

3-Fluorobenzylamine

Cat. No. B089504
CAS RN: 100-82-3
M. Wt: 125.14 g/mol
InChI Key: QVSVMNXRLWSNGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Fluorobenzylamine involves several chemical processes, highlighting the compound's versatility as a building block for further chemical modifications. For instance, a novel synthesis approach for 4-[(18)F]fluorobenzylamine, closely related to 3-Fluorobenzylamine, utilizes transition metal-assisted sodium borohydride reduction, demonstrating the compound's potential in the preparation of PET radiotracers (Koslowsky, I., Mercer, J., & Wuest, F., 2010). Additionally, the improvement of synthetic processes for p-fluorobenzylamine, which shares structural similarities, has been achieved through a simplified method that lowers the cost of raw materials (Liu Jingfen, B. Li, & S. Zhou, 2001).

Molecular Structure Analysis

The molecular structure of fluorobenzylamines, including 3-Fluorobenzylamine, is characterized by the presence of a fluorine atom attached to the benzyl group. This modification significantly impacts the compound's reactivity and physical properties. The study of 2-fluorobenzylamine, for example, revealed the influence of ring fluorination on the molecule's flexibility and tunneling pathways, offering insights into the structural dynamics of fluorinated benzylamines (Calabrese, C., et al., 2013).

Chemical Reactions and Properties

3-Fluorobenzylamine undergoes various chemical reactions that showcase its reactivity and functional group compatibility. The compound's ability to participate in oxidation reactions, as demonstrated by the synthesis and reactions of N-methylbenzylammonium fluorochromate(VI), underlines its utility in organic synthesis (Kassaee, M., et al., 2004).

Scientific Research Applications

  • Effects on Flexibility and Tunneling Pathways : The structural and dynamical properties of fluorobenzylamines, including 2-fluorobenzylamine, were studied using rotational spectroscopy and quantum chemical methods. Fluorination on the benzylamine ring was found to significantly increase tunneling splitting of amino group motion, influencing molecular dynamics (Calabrese et al., 2013).

  • Synthesis Process Improvements : Research has been conducted to simplify and reduce the cost of synthesizing fluorobenzylamines, indicating their economic and industrial relevance, particularly in pharmaceutical applications (Liu Jingfen, Li, & Zhou, 2001).

  • Medical Imaging and Radiotracers : Fluorobenzylamines have been used to synthesize radiotracers for positron emission tomography (PET), aiding in tumor detection and drug development. For instance, a fluorine-18 labeled analog of an antitumor prostaglandin was synthesized using p-[18F]fluorobenzylamine (Haradahira et al., 1998).

  • Labeling of Monoclonal Antibodies : 4-[18F]-Fluorobenzylamine has been used to label proteins, including antibodies, with the positron-emitting nuclide 18F, preserving their immunoreactivity. This method is significant for medical diagnostics and research (Garg, Garg, & Zalutsky, 1991).

  • Synthesis of HIV Integrase Inhibitor : A radiosynthesis method for [18F]MK-0518, an HIV integrase inhibitor, using [18F]4-fluorobenzylamine has been developed. This showcases the application of fluorobenzylamines in creating compounds for treating HIV (Li et al., 2010).

  • Quantification of Pharmaceutical Impurities : Molecular rotational resonance (MRR) spectroscopy has been applied to quantify impurities in pharmaceutical raw materials, including various fluorobenzylamines. This is crucial for ensuring the purity and safety of pharmaceutical products (Neill et al., 2020).

  • Synthesis of Ortho-Selective Fluorobenzylamines : Palladium-catalyzed synthesis methods have been developed for ortho-fluorobenzylamines, highlighting their significance in organic chemistry and potential pharmaceutical applications (Chen et al., 2015).

  • Automated Synthesis Methods : Automated synthesis units have been used to prepare fluorobenzylamines, indicating advancements in the efficiency and scalability of their production (Way & Wuest, 2013).

  • Synthesis of Tetrahydroacridine Derivatives : Fluorobenzylamines have been used in the synthesis of compounds for Alzheimer's disease treatment, demonstrating their potential in drug development for neurodegenerative disorders (Czarnecka et al., 2017).

Safety And Hazards

3-Fluorobenzylamine is combustible and causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping cool .

Relevant Papers 3-Fluorobenzylamine has been used to study the rate of reaction of benzylamines with 1-Chloro-2,4-dinitrobenzene and toluene-p-sulphonyl chloride . It has also been used in the synthesis of substituted amino-sulfonamide protease inhibitors (PIs) DPC 681 and DPC 684 . Another paper discusses the physical properties, ligand substitution reactions, and biological activity of Co (iii)-Schiff base complexes .

properties

IUPAC Name

(3-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSVMNXRLWSNGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059219
Record name Benzenemethanamine, 3-fluoro-
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Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobenzylamine

CAS RN

100-82-3
Record name 3-Fluorobenzylamine
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Record name Benzenemethanamine, 3-fluoro-
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Record name Benzenemethanamine, 3-fluoro-
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Record name Benzenemethanamine, 3-fluoro-
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Record name 3-fluorobenzylamine
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Record name 3-Fluorobenzylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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